5-chloro-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro and fluoro substituent on the indole ring, a tosyl group, and a dioxaborolane moiety
Preparation Methods
The synthesis of 5-chloro-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole typically involves multiple steps. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other indole-forming reactions.
Introduction of Substituents: The chloro and fluoro substituents are introduced via halogenation reactions using appropriate reagents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).
Tosylation: The tosyl group is introduced by reacting the indole with tosyl chloride in the presence of a base such as pyridine.
Boronic Ester Formation: The dioxaborolane moiety is introduced through a Suzuki coupling reaction, where the indole derivative is coupled with bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
5-chloro-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.
Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the tosyl group can be removed under reductive conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
Scientific Research Applications
5-chloro-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.
Material Science: The boronic ester group allows for the formation of polymers and other materials with unique properties, useful in electronic and optical applications.
Biological Studies: The compound can be used as a probe in biological assays to study enzyme activity and protein interactions.
Chemical Biology: It serves as a versatile intermediate in the synthesis of complex molecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-chloro-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The boronic ester group can interact with biological targets through reversible covalent bonding, influencing the activity of proteins and other biomolecules.
Comparison with Similar Compounds
Similar compounds to 5-chloro-7-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indole include other boronic esters and halogenated indoles. These compounds share some structural features but differ in their substituents and functional groups, leading to variations in reactivity and applications. For example:
5-chloro-7-fluoro-1H-indole: Lacks the boronic ester and tosyl groups, making it less versatile in coupling reactions.
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Lacks the chloro and fluoro substituents, affecting its reactivity in substitution reactions.
1-tosyl-1H-indole: Lacks the boronic ester and halogen substituents, limiting its applications in material science and medicinal chemistry.
The unique combination of substituents in this compound makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H22BClFNO4S |
---|---|
Molecular Weight |
449.7 g/mol |
IUPAC Name |
5-chloro-7-fluoro-1-(4-methylphenyl)sulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
InChI |
InChI=1S/C21H22BClFNO4S/c1-13-6-8-15(9-7-13)30(26,27)25-12-17(16-10-14(23)11-18(24)19(16)25)22-28-20(2,3)21(4,5)29-22/h6-12H,1-5H3 |
InChI Key |
KLRJLRZVVZTPLR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=C3F)Cl)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.